Cas no 877874-01-6 (3-Aminobenzo[e][1,2,4]triazin-7-ol)
3-Aminobenzo[e][1,2,4]triazin-7-ol Chemical and Physical Properties
Names and Identifiers
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- 3-Aminobenzo[e][1,2,4]triazin-7-ol
- 1,2,4-Benzotriazin-7-ol, 3-amino-
- 3-amino-1,2,4-Benzotriazin-7-ol
- 3-amino-1H-1,2,4-benzotriazin-7-one
- 3-Amino-1,2,4-benzotriazin-7(1H)-one
- SCHEMBL3532558
- FT-0707262
- HUJVEXOUCQWRFM-UHFFFAOYSA-N
- 877874-01-6
- DTXSID80731087
- 3-amino-benzo[1,2,4]triazine-7-ol
- MB10248
-
- MDL: MFCD11865215
- Inchi: 1S/C7H6N4O/c8-7-9-5-2-1-4(12)3-6(5)10-11-7/h1-3,12H,(H2,8,9,11)
- InChI Key: HUJVEXOUCQWRFM-UHFFFAOYSA-N
- SMILES: OC1C=CC2C(C=1)=NN=C(N)N=2
Computed Properties
- Exact Mass: 162.05416083g/mol
- Monoisotopic Mass: 162.05416083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 84.9Ų
3-Aminobenzo[e][1,2,4]triazin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153989-1g |
3-aminobenzo[e][1,2,4]triazin-7-ol |
877874-01-6 | 95% | 1g |
$729 | 2021-06-09 | |
| Alichem | A019095405-1g |
3-Aminobenzo[e][1,2,4]triazin-7-ol |
877874-01-6 | 95% | 1g |
$634.28 | 2023-08-31 | |
| Chemenu | CM153989-1g |
3-aminobenzo[e][1,2,4]triazin-7-ol |
877874-01-6 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745079-1g |
3-Aminobenzo[e][1,2,4]triazin-7-ol |
877874-01-6 | 98% | 1g |
¥5660.00 | 2024-04-27 |
3-Aminobenzo[e][1,2,4]triazin-7-ol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-Aminobenzo[e][1,2,4]triazin-7-ol
Research Brief on 3-Aminobenzo[e][1,2,4]triazin-7-ol (CAS: 877874-01-6): Recent Advances and Applications
3-Aminobenzo[e][1,2,4]triazin-7-ol (CAS: 877874-01-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel pharmacophores and its biological activities, particularly in the context of kinase inhibition and anticancer drug development. This research brief synthesizes the latest findings related to this compound, highlighting its synthetic pathways, mechanistic insights, and emerging applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-Aminobenzo[e][1,2,4]triazin-7-ol serves as a critical scaffold for designing selective kinase inhibitors. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity for specific tyrosine kinases implicated in cancer progression. Notably, derivatives of 877874-01-6 exhibited nanomolar inhibitory activity against ABL1 and FLT3 kinases, suggesting its potential as a lead compound for targeted cancer therapies. Molecular docking simulations further revealed key interactions with the ATP-binding pocket, underscoring its mechanistic relevance.
In addition to its kinase inhibition properties, recent investigations have explored the compound's utility in radiopharmaceutical applications. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported the radiolabeling of 3-Aminobenzo[e][1,2,4]triazin-7-ol derivatives with fluorine-18 for positron emission tomography (PET) imaging. The study highlighted the compound's favorable pharmacokinetics and tumor-targeting capabilities in preclinical models, positioning it as a promising candidate for diagnostic imaging in oncology.
The synthetic accessibility of 877874-01-6 has also been a focus of recent research. A novel one-pot synthesis method, published in Organic Process Research & Development (2023), achieved an 85% yield with improved purity profiles using microwave-assisted catalysis. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological evaluations. Computational studies accompanying this work predicted low toxicity and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for the core structure.
Emerging applications extend beyond oncology, with a 2024 Nature Chemical Biology paper identifying 3-Aminobenzo[e][1,2,4]triazin-7-ol derivatives as modulators of protein-protein interactions in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its selective binding to α-synuclein oligomers present new avenues for Parkinson's disease research. These multidisciplinary findings underscore the compound's versatility and the need for continued structure optimization efforts to unlock its full therapeutic potential.
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